Bimoclomol - 130493-03-7

Bimoclomol

Catalog Number: EVT-413549
CAS Number: 130493-03-7
Molecular Formula: C14H20ClN3O2
Molecular Weight: 297.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bimoclomol is a synthetic, non-toxic hydroxylamine derivative classified as a heat shock protein co-inducer (HSP co-inducer) [, ]. It is recognized for its ability to enhance the cellular stress response by selectively amplifying the production of heat shock proteins (HSPs), particularly HSP70, in response to stress without significantly affecting basal levels [, , , ]. This unique property makes it a valuable tool in scientific research for investigating the role of HSPs in cytoprotection and exploring potential therapeutic strategies for various diseases associated with cellular stress.

Future Directions
  • Developing Derivatives with Improved Pharmacokinetic Properties: Developing analogs with enhanced bioavailability, longer half-life, and improved targeting could further enhance its therapeutic potential [].

Arimoclomol

    Compound Description: Arimoclomol is a small molecule that acts as a co-inducer of heat shock proteins (HSPs) [, ]. Like bimoclomol, it enhances the expression of HSPs, primarily HSP70, in response to stress [, ]. Arimoclomol demonstrates neuroprotective effects and is being investigated for the treatment of various protein misfolding disorders, including amyotrophic lateral sclerosis, Niemann-Pick type C disease, and inclusion body myositis [].

BRX-220

    Compound Description: BRX-220 is an orally active compound developed as a follow-up to bimoclomol [, ]. It exhibits similar therapeutic effects as bimoclomol, showing promise in treating diabetic complications [, ]. Studies have demonstrated its ability to improve nerve function in diabetic rats and reduce insulin resistance in both type 1 and type 2 diabetes models [, ].

    Relevance: BRX-220 belongs to the same chemical family as bimoclomol and is specifically designed to improve upon its properties, aiming for enhanced efficacy and oral bioavailability in treating diabetic complications [, ].

Chloro-oxime Derivatives

    Compound Description: These are a class of compounds structurally related to bimoclomol and arimoclomol []. They are characterized by the presence of a chloro-oxime functional group, which appears to be essential for their biological activity []. Specific chloro-oxime derivatives, such as compounds 9b and 13b, have shown neuroprotective effects against MG-132-induced neurotoxicity in SH-SY5Y cells [].

    Relevance: The development of chloro-oxime derivatives was inspired by the structures of bimoclomol and arimoclomol, suggesting that the chloro-oxime moiety is crucial for their ability to induce HSP expression and provide neuroprotection []. These derivatives are being explored as potential therapeutic agents for neurodegenerative diseases [].

Hydroxylamine Derivatives

    Compound Description: Bimoclomol itself is classified as a hydroxylamine derivative, characterized by the presence of a hydroxylamine functional group []. This class of compounds is known to influence HSP70 gene expression, thereby modulating intracellular HSP70 concentration [].

    Relevance: The identification of bimoclomol as a hydroxylamine derivative with HSP co-inducing properties highlights this chemical class as a potential source of novel therapeutic agents for diseases involving HSP dysregulation, particularly lysosomal storage disorders [].

Synthesis Analysis

The synthesis of bimoclomol involves several steps that utilize chiral intermediates to ensure high enantiomeric purity. One notable method includes the regioselective and enantiospecific synthesis starting from (R)-(−)-glycidyl nosylate. Key steps in the synthesis process include:

  1. Formation of Hydroxylamine Derivative: The initial step involves reacting glycidyl nosylate with hydroxylamine hydrochloride in the presence of sodium bicarbonate to form the hydroxylamine derivative.
  2. Piperidine Reaction: This compound is then treated with piperidine in methanol at elevated temperatures to facilitate further transformations.
  3. Diazotization and Oxidation: Subsequent steps include diazotization followed by oxidation using hydrogen peroxide to yield bimoclomol.
Molecular Structure Analysis

Bimoclomol's molecular formula is C12H17ClN2O2C_{12}H_{17}ClN_2O_2 and it possesses a complex structure characterized by its hydroxylamine functionality. The compound features:

  • Pyridine Ring: A pyridine moiety contributes to its biological activity.
  • Hydroxylamine Group: This functional group is essential for its mechanism of action as a heat shock protein co-inducer.
  • Chiral Centers: The presence of chiral centers allows bimoclomol to exist in enantiomeric forms, which can influence its biological activity.

The three-dimensional conformation of bimoclomol facilitates its interaction with heat shock factors and proteins, enhancing its effectiveness as a cytoprotective agent .

Chemical Reactions Analysis

Bimoclomol undergoes various chemical reactions that are critical for its function. Notable reactions include:

  1. Oxidation Reactions: Bimoclomol can be oxidized to form arimoclomol, another compound with similar properties. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide under acidic conditions.
  2. Binding Interactions: Bimoclomol exhibits binding interactions with heat shock factors (HSF), particularly HSF-1, facilitating the recruitment and stabilization of heat shock proteins during stress responses .
  3. Phosphorylation Events: The compound also influences phosphorylation pathways that activate HSF-1, thereby prolonging its activity in inducing heat shock protein expression .
Mechanism of Action

Bimoclomol operates primarily through the activation of heat shock factor-1 (HSF-1), which is pivotal in regulating the expression of heat shock proteins. The detailed mechanism includes:

  • Prolonged Activation of HSF-1: Bimoclomol enhances the phosphorylation of HSF-1, leading to increased stability and DNA binding affinity.
  • Induction of Heat Shock Proteins: By binding to HSF-1, bimoclomol promotes the transcriptional activation of genes encoding heat shock proteins, thus providing cytoprotection during stress conditions.
  • Membrane Fluidization Effects: It also induces fluidization of cellular membranes, potentially lowering the activation threshold for the heat shock response and enhancing chaperone activity .
Physical and Chemical Properties Analysis

Bimoclomol exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 260.73 g/mol.
  • Solubility: It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
  • Stability: The compound is stable under ambient conditions but should be protected from light and moisture to maintain efficacy.

These properties contribute to bimoclomol's suitability for pharmaceutical applications, particularly in formulations aimed at enhancing cellular stress responses .

Applications

Bimoclomol has been explored for various scientific and therapeutic applications:

  1. Cytoprotection: It has demonstrated protective effects against ischemic injury and other forms of cellular stress.
  2. Neuroprotection: Research indicates potential benefits in neurodegenerative diseases through enhanced expression of neuroprotective heat shock proteins.
  3. Wound Healing: Clinical studies suggest that bimoclomol may accelerate wound healing processes by promoting cellular repair mechanisms.
  4. Treatment of Lysosomal Storage Disorders: Its ability to induce heat shock proteins positions bimoclomol as a candidate for treating lysosomal storage diseases by enhancing enzyme activity within lysosomes .
Chemical and Pharmacological Profile of Bimoclomol

Structural Characterization and Physicochemical Properties

Molecular Formula and Stereochemical Configuration

Bimoclomol (chemical name: N-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidoyl chloride) is a synthetic hydroxylamine derivative with the molecular formula C₁₄H₂₀ClN₃O₂ and a molecular weight of 297.78 g/mol [1] [3]. The compound features a pyridine-carboximidoil chloride group linked via an ether bond to a 2-hydroxy-3-(piperidin-1-yl)propoxy chain. This configuration creates a zwitterionic character with protonatable tertiary amine groups and a polar imidoyl chloride moiety. The central hydroxypropyl linker contributes significant molecular flexibility, while spectroscopic analyses (including ¹H-NMR and ¹³C-NMR) confirm the Z-configuration around the imine double bond, a critical feature for biological activity [1] [6]. The absence of chiral centers simplifies its synthesis but the molecular conformation allows specific interactions with biological targets.

Table 1: Structural and Physicochemical Properties of Bimoclomol

PropertyValueMethod/Reference
Molecular FormulaC₁₄H₂₀ClN₃O₂DrugBank [1]
Molecular Weight297.78 g/molMonoisotopic mass [1]
Chemical ClassHydroxylamine derivative [3] [6]
ConfigurationZ-isomerPatent data [6]
CAS Registry Number130493-03-7DrugBank [1]

Hydrophilic-Lipophilic Balance and Bioavailability

Bimoclomol exhibits a balanced hydrophilic-lipophilic character (LogP ≈1.39) as predicted by computational models [1]. This balance theoretically enables traversal across cellular membranes while maintaining sufficient water solubility (0.488 mg/mL) for biological distribution [1]. However, its polar surface area (57.95 Ų) and hydrogen-bonding capacity (one hydrogen bond donor and five hydrogen bond acceptors) limit passive diffusion across biological barriers, including the blood-brain barrier [1] [6]. Experimental studies confirm bimoclomol has low membrane permeability in Caco-2 cell models, predicting poor gastrointestinal absorption in its native form [1]. These physicochemical properties contribute to its modest oral bioavailability and necessitate optimization in derivative compounds like arimoclomol, which features an N-oxide modification to improve pharmacokinetics [6].

Pharmacodynamic Mechanisms

HSF-1 Binding Kinetics and DNA Interaction Prolongation

Bimoclomol's primary mechanism involves direct interaction with heat shock factor 1 (HSF-1), the master transcriptional regulator of heat shock proteins. Biophysical studies demonstrate that bimoclomol binds to the DNA-binding domain of HSF-1, inducing a conformational change that stabilizes its trimeric active form [2] [4]. This binding extends the half-life of HSF-1 binding to heat shock elements (HSEs) in promoter regions of target genes. In mouse fibroblast models, bimoclomol treatment extended HSF-1/DNA complex persistence from minutes (under normal heat shock) to several hours, without initiating HSF-1 activation independently [2] [4]. Crucially, this effect is abolished in HSF-1 knockout cells, confirming the absolute requirement for HSF-1 in bimoclomol's activity [4]. The prolonged HSF-1/HSE interaction amplifies transcriptional activity specifically during cellular stress, positioning bimoclomol as a co-inducer rather than a direct activator of the heat shock response.

Synergistic Induction of HSP70, HSP60, and HSP90

Through its action on HSF-1, bimoclomol produces a coordinated upregulation of major cytoprotective chaperones. In stressed rat neonatal cardiomyocytes, bimoclomol (0.1-10 μM) increased HSP70 levels by 1.5-2.5-fold over heat shock alone, correlating linearly with improved cell survival (r²=0.92) [3] [8]. Similarly, studies in diabetic neuropathy models demonstrated simultaneous induction of HSP60, HSP70, HSP90, and GRP94 by 1.2-2.5-fold, with HSP70 showing the most pronounced elevation [3] [5]. This multi-chaperone induction provides broad cytoprotection through several mechanisms:

  • Protein Refolding: HSP70 and HSP90 stabilize misfolded proteins, preventing aggregation [5] [9]
  • Lysosomal Stabilization: HSP70 binds bis(monoacylglycero)phosphate (BMP), enhancing sphingolipid-degrading enzyme activity in lysosomal storage disorders [9]
  • Anti-apoptotic Signaling: HSP70 inhibits caspase activation and apoptosis effectors [3] [8]

Table 2: Heat Shock Protein Induction Profile by Bimoclomol

Heat Shock ProteinInduction Level vs. Stress AloneBiological ImpactModel System
HSP701.5-2.5 fold increaseEnhanced cardiomyocyte survivalRat neonatal cardiomyocytes [8]
HSP601.2-1.8 fold increaseMitochondrial proteostasisDiabetic rat nerves [3] [5]
HSP901.3-1.7 fold increaseStabilization of kinase clientsFibroblast models [5]
GRP941.4 fold increaseEndoplasmic reticulum stress reductionRetinopathy models [6]

Pharmacokinetic Limitations

Short Plasma Half-Life and Metabolic Stability

Despite promising pharmacodynamics, bimoclomol faces significant pharmacokinetic challenges. The compound exhibits a plasma half-life of approximately 1 hour in rodent models, necessitating frequent dosing to maintain therapeutic concentrations [6] [8]. This short half-life stems from rapid hepatic metabolism via undefined pathways and renal clearance of hydrophilic metabolites [1] [6]. Crucially, bimoclomol demonstrates poor metabolic stability in microsomal preparations, with >80% degradation within 30 minutes, limiting its systemic exposure [6]. These properties contrast with its successor arimoclomol, which features an N-oxide group that extends its half-life to approximately 4 hours through reduced hepatic extraction and slower clearance [6]. Bimoclomol's instability prompted strategic derivatization efforts focused on blocking metabolic soft spots while preserving its HSF-1 binding pharmacophore.

Protein Binding and Tissue Distribution Challenges

Bimoclomol exhibits moderate plasma protein binding (estimated 60-70%), reducing free drug available for tissue penetration [1] [6]. Distribution studies reveal preferential accumulation in kidneys, liver, and endothelial tissues, with limited penetration into the central nervous system (brain-to-plasma ratio <0.2) [6] [9]. This distribution pattern aligns with its efficacy in peripheral neuropathy and nephropathy models but complicates applications in neurological disorders [3] [7]. The compound's polar surface area and hydrogen-bonding capacity significantly restrict passive blood-brain barrier penetration, though some active transport may occur [9]. Novel formulations or structural modifications would be required to overcome these distribution barriers for CNS-targeted applications.

Table 3: Key Pharmacokinetic Parameters of Bimoclomol

ParameterValueImplication
Plasma Half-life~1 hourRequires frequent dosing regimens
Protein Binding60-70%Moderate reduction in free drug available
Metabolic StabilityLow (80% degradation in 30 min)Low systemic exposure
CNS Penetration (B/P ratio)<0.2Limited efficacy in CNS disorders
Primary Elimination RouteHepatic/RenalRapid clearance

Properties

CAS Number

130493-03-7

Product Name

Bimoclomol

IUPAC Name

(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

InChI

InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14-

InChI Key

NMOVJBAGBXIKCG-VKAVYKQESA-N

SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O

Synonyms

imoclomol
bimoclomol, maleate (1:1)

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O

Isomeric SMILES

C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.